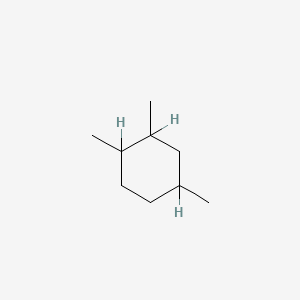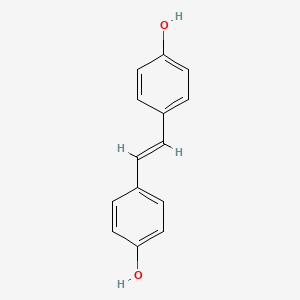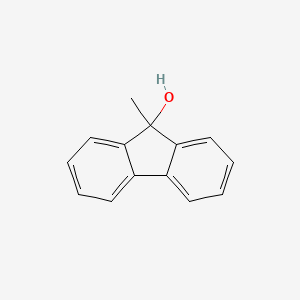
N-Octanoyl-N-methylglucamine
概要
説明
科学的研究の応用
MEGA-8は、さまざまな科学研究分野で広く使用されています。
化学: 非イオン性界面活性剤として、MEGA-8は疎水性化合物を可溶化し、その分析を促進するために使用されます。
生物学: 膜タンパク質の抽出と精製に使用され、その構造と機能の研究を支援します。
医学: MEGA-8は、疎水性薬剤の溶解性と安定性を高めるために、薬剤の製剤と送達システムに使用されます。
作用機序
MEGA-8は、膜タンパク質の疎水性領域と相互作用することにより、その効果を発揮し、可溶化します。MEGA-8の親水性ヘッドグループは水性環境と相互作用し、疎水性テールは脂質二重層と相互作用し、膜構造を破壊してタンパク質を可溶化します。 このメカニズムにより、膜タンパク質を溶液中で抽出および安定化することができます .
類似化合物:
- N-デカンオイル-N-メチルグルカミン (MEGA-10)
- N-ドデカンオイル-N-メチルグルカミン (MEGA-12)
- N-ヘキサンオイル-N-メチルグルカミン (MEGA-6)
比較:
- MEGA-8とMEGA-10: MEGA-10はアルキル鎖が長く、より強い疎水性相互作用を提供するため、より疎水性の高いタンパク質の可溶化に役立つ可能性があります。
- MEGA-8とMEGA-12: MEGA-12はさらに長いアルキル鎖を持ち、非常に疎水性の高いタンパク質の可溶化にはより効果的ですが、粘度が高いため、取り扱いが難しい場合があります。
- MEGA-8とMEGA-6: MEGA-6はアルキル鎖が短いため、非常に疎水性の高いタンパク質の可溶化には効果が低くなりますが、取り扱いが容易で粘度も低くなります .
MEGA-8は、バランスの取れた疎水性と親水性を持つため、さまざまな研究用途で汎用性があり、広く使用されている界面活性剤です。
生化学分析
Biochemical Properties
N-Octanoyl-N-methylglucamine plays a crucial role in biochemical reactions due to its high solubilizing power and non-denaturing properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubilization and stabilization. For instance, it has been used to assess the disordered N-terminus of protein kinase A (PKA) and to investigate the usefulness of sugar surfactants as solubilizing agents in parenteral formulations . The compound’s ability to solubilize proteins without interfering with their monitoring at 280 nm makes it an invaluable reagent in biochemical research.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its role in stabilizing microemulsions, which can be used as templates for drug delivery systems . These microemulsions can enhance the cytotoxic effect of encapsulated drugs on tumor cells, indicating the potential of this compound in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a non-ionic detergent, it solubilizes proteins by disrupting hydrophobic interactions within the protein structure, thereby maintaining their native conformation . This property allows researchers to study proteins in their functional state, providing insights into their biochemical roles and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and high solubilizing power, which are maintained over extended periods. Its effectiveness may decrease if not stored properly, as it is sensitive to temperature and light . Long-term studies have shown that this compound remains effective in solubilizing proteins and maintaining their stability, making it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively solubilizes proteins and enhances drug delivery without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular membranes . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in solubilizing proteins and stabilizing microemulsions suggests that it may influence metabolic processes by facilitating the delivery of bioactive compounds to target cells
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high solubilizing power allows it to penetrate cellular membranes and reach intracellular targets, enhancing the delivery of encapsulated drugs and other bioactive compounds . The compound’s distribution within cells is influenced by its physicochemical properties, including its hydrophobicity and molecular size.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is known to localize in cellular membranes and organelles, where it interacts with membrane proteins and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. Understanding its subcellular localization is crucial for optimizing its use in biochemical research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: MEGA-8 is synthesized through the acylation of N-methylglucamine with octanoyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
- Dissolve N-methylglucamine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add octanoyl chloride while maintaining the reaction temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of MEGA-8 follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of N-methylglucamine and octanoyl chloride in a suitable solvent.
- Continuous stirring and temperature control to ensure complete reaction.
- Use of industrial-scale purification techniques such as distillation and crystallization to obtain high-purity MEGA-8 .
化学反応の分析
反応の種類: MEGA-8は、非イオン性であるため、主に非反応性相互作用を起こします。これは、次の反応に関与することができます。
加水分解: 酸性または塩基性条件下では、MEGA-8は加水分解してN-メチルグルカミンとオクタン酸を形成する可能性があります。
一般的な試薬と条件:
加水分解: 酸性または塩基性の水溶液。
主要な生成物:
加水分解: N-メチルグルカミンとオクタン酸。
酸化: カルボン酸やその他の酸化生成物.
類似化合物との比較
- N-decanoyl-N-methylglucamine (MEGA-10)
- N-dodecanoyl-N-methylglucamine (MEGA-12)
- N-hexanoyl-N-methylglucamine (MEGA-6)
Comparison:
- MEGA-8 vs. MEGA-10: MEGA-10 has a longer alkyl chain, providing stronger hydrophobic interactions, which can be beneficial for solubilizing more hydrophobic proteins.
- MEGA-8 vs. MEGA-12: MEGA-12 has an even longer alkyl chain, making it more effective in solubilizing highly hydrophobic proteins but potentially more challenging to handle due to increased viscosity.
- MEGA-8 vs. MEGA-6: MEGA-6 has a shorter alkyl chain, making it less effective in solubilizing highly hydrophobic proteins but easier to handle and less viscous .
MEGA-8 stands out due to its balanced hydrophobic and hydrophilic properties, making it a versatile and widely used detergent in various research applications.
特性
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWGZAXBCCNRTM-CTHBEMJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005802 | |
| Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85316-98-9 | |
| Record name | N-Octanoyl-N-methylglucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85316-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mega 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085316989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxooctyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANOYL N-METHYLGLUCAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3TDB90KLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-octanoyl-N-methylglucamine impact the properties of metal complexes, and what are the potential applications?
A1: this compound (L8) can act as a ligand, forming complexes with metal ions like Gadolinium (III) []. These complexes, with a stoichiometry of 1:2 (metal:ligand), exhibit enhanced relaxivity properties compared to commercially available contrast agents like gadopentetate dimeglumine (Magnevist) []. This enhanced relaxivity is attributed to the increased molecular weight and slower molecular rotation of the complexes []. When incorporated into liposomes, these Gadolinium (III) complexes also increase the zeta potential of the vesicles []. These properties make these complexes promising candidates for use as contrast agents in Magnetic Resonance Imaging (MRI).
Q2: Does the length of the alkyl chain in N-alkyl-N-methylglucamine derivatives affect their interaction with metal ions?
A2: Yes, the length of the alkyl chain in N-alkyl-N-methylglucamine derivatives can influence their interaction with metal ions. Research has shown that both this compound (L8) and N-decanoyl-N-methylglucamine (L10) can form complexes with Gadolinium (III) []. While both demonstrate potential as MRI contrast agents, further research is needed to fully elucidate the impact of alkyl chain length on complex stability, relaxivity, and other relevant properties. Additionally, a separate study investigated the influence of this compound on the kinetics and mechanism of Zn2+ ions electroreduction [], suggesting a potential role in electrochemical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1202887.png)
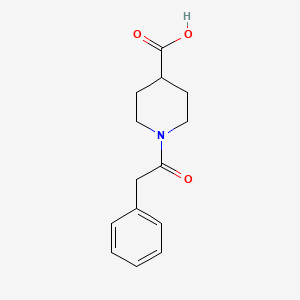
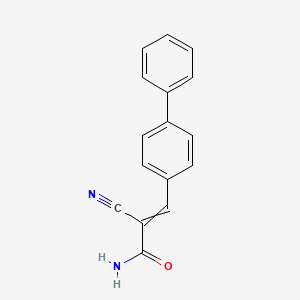
![5-[(5-acetyl-2-propan-2-yloxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1202893.png)
![5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)
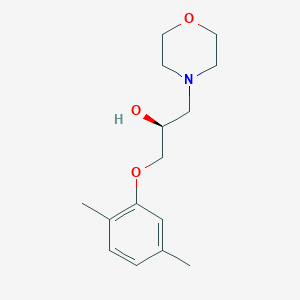
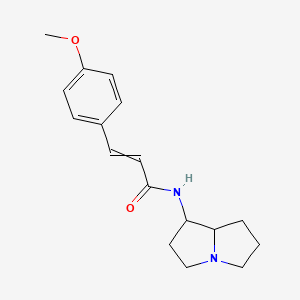
![3-(3-Nitrophenyl)indeno[1,2-e][1,2,4]triazin-9-one](/img/structure/B1202899.png)
